2-[(Piperidine-1-sulfonyl)methyl]benzonitrile
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Overview
Description
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . It is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of a benzonitrile group. One common method involves the following steps:
Formation of Piperidine Sulfonyl Chloride: Piperidine reacts with chlorosulfonic acid to form piperidine sulfonyl chloride.
Nucleophilic Substitution: The piperidine sulfonyl chloride undergoes nucleophilic substitution with a benzonitrile derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(Piperidine-1-sulfonyl)methyl]benzamide: Similar structure but with an amide group instead of a nitrile.
2-[(Piperidine-1-sulfonyl)methyl]phenol: Contains a phenol group instead of a nitrile.
2-[(Piperidine-1-sulfonyl)methyl]benzoic acid: Features a carboxylic acid group instead of a nitrile.
Uniqueness
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(piperidin-1-ylsulfonylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJNPJNNWRTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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